
Heptacosa-3,23-diene-1,25-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptacosa-3,23-diene-1,25-diyne is a unique organic compound characterized by its long carbon chain with conjugated double and triple bonds. Its molecular formula is C27H44, and it is known for its distinctive structure, which includes two double bonds and two triple bonds positioned at specific locations along the carbon chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of heptacosa-3,23-diene-1,25-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Heptacosa-3,23-diene-1,25-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or diketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure and temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diols or diketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptacosa-3,23-diene-1,25-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of heptacosa-3,23-diene-1,25-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo various chemical reactions makes it a versatile tool in studying molecular pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Hexacosa-3,23-diene-1,25-diyne: Similar structure but with a shorter carbon chain.
Octacosa-3,23-diene-1,25-diyne: Similar structure but with a longer carbon chain.
Heptacosa-3,23-diene-1,25-diyne derivatives: Compounds with additional functional groups attached to the carbon chain
Uniqueness: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. Its long carbon chain and conjugated system make it an interesting compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
184694-53-9 |
|---|---|
Molekularformel |
C27H44 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
heptacosa-3,23-dien-1,25-diyne |
InChI |
InChI=1S/C27H44/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1,5,7-8,10H,9,11-27H2,2H3 |
InChI-Schlüssel |
OPSYRLQEOSPUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC=CCCCCCCCCCCCCCCCCCCC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



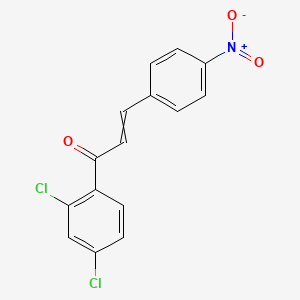

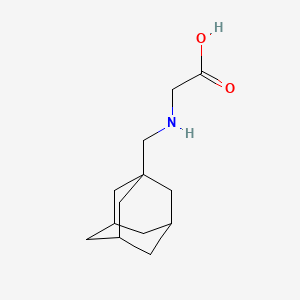
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

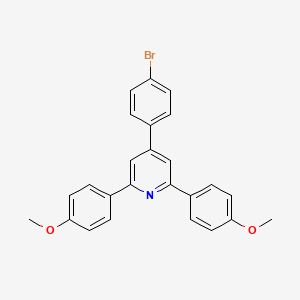

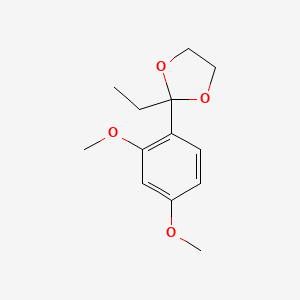

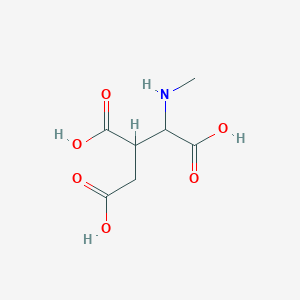
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
